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4-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid
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Overview
Description
4-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid is a fluorinated aromatic compound with a pyrrolidine moiety This compound is of interest due to its unique chemical structure, which imparts specific physical, chemical, and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, reagents, and catalysts is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrrolidine moiety can also contribute to the compound’s overall biological activity by interacting with specific amino acid residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(pyrrolidinylcarbonylphenyl)benzoic acid
- 4-Chloro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid
- 4-Fluoro-2-(3-piperidinylcarbonylphenyl)benzoic acid
Uniqueness
4-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid is unique due to the presence of both a fluorine atom and a pyrrolidine moiety. The fluorine atom can significantly alter the compound’s electronic properties, making it more reactive or stable under certain conditions. The pyrrolidine moiety can enhance the compound’s biological activity by facilitating specific interactions with molecular targets.
Properties
IUPAC Name |
4-fluoro-2-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c19-14-6-7-15(18(22)23)16(11-14)12-4-3-5-13(10-12)17(21)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAJPTAPDIYBBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(C=CC(=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692096 |
Source
|
Record name | 5-Fluoro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261935-90-3 |
Source
|
Record name | 5-Fluoro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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